molecular formula C40H54N2O3 B15182340 6'-(Diethylamino)-2'-(dioctylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 54574-07-1

6'-(Diethylamino)-2'-(dioctylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B15182340
CAS No.: 54574-07-1
M. Wt: 610.9 g/mol
InChI Key: SAGNMSDKVIHAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom, creating a three-dimensional structure. The presence of diethylamino and dioctylamino groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multiple steps, starting with the preparation of the isobenzofuran and xanthene precursors. These precursors are then subjected to a series of reactions, including alkylation and spirocyclization, to form the final compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6’-(Diethylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3’-yl b-D-glucopyranoside
  • Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 3’,6’-diamino-3-oxo-

Uniqueness

Compared to similar compounds, 6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one stands out due to its dual amino functional groups, which enhance its reactivity and versatility in various applications. The spiro linkage also contributes to its unique three-dimensional structure, making it valuable for specific research and industrial purposes .

Properties

CAS No.

54574-07-1

Molecular Formula

C40H54N2O3

Molecular Weight

610.9 g/mol

IUPAC Name

6'-(diethylamino)-2'-(dioctylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C40H54N2O3/c1-5-9-11-13-15-19-27-42(28-20-16-14-12-10-6-2)31-24-26-37-36(29-31)40(34-22-18-17-21-33(34)39(43)45-40)35-25-23-32(30-38(35)44-37)41(7-3)8-4/h17-18,21-26,29-30H,5-16,19-20,27-28H2,1-4H3

InChI Key

SAGNMSDKVIHAAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.